3-[(4-bromophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrF3NO4S/c1-16(24,10-27(25,26)14-7-5-12(18)6-8-14)15(23)22-13-4-2-3-11(9-13)17(19,20)21/h2-9,24H,10H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNVTOSQXZXXHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)Br)(C(=O)NC2=CC=CC(=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrF3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(4-bromophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C17H14BrF4N O4S
- Molecular Weight : 484.26 g/mol
- SMILES : CC(O)(CS(=O)(=O)c1ccc(F)cc1)C(=O)Nc2ccc(Br)c(c2)C(F)(F)F
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-cancer agent and its antibacterial properties.
Anticancer Activity
Recent research has indicated that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines:
- IC50 Values : Compounds exhibiting IC50 values less than 5 µg/mL against cancer cell lines such as HT29 (colorectal cancer) and Jurkat (T-cell leukemia) have been reported .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HT29 | 1.98 ± 1.22 |
| Compound B | Jurkat | 1.61 ± 1.92 |
| Compound C | A431 | <5 |
The mechanism by which this compound exerts its biological effects is believed to involve several pathways:
- Inhibition of Cell Proliferation : The sulfonamide group may interfere with cellular signaling pathways that regulate proliferation.
- Induction of Apoptosis : Studies suggest that similar compounds induce apoptosis in cancer cells, potentially through the activation of caspases or the downregulation of anti-apoptotic proteins like Bcl-2 .
- Antimicrobial Activity : The presence of the bromine atom and the sulfonyl group is thought to enhance the compound's ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes.
Structure-Activity Relationship (SAR)
The structural components of this compound significantly influence its biological activity:
- Bromophenyl Group : The presence of a bromine atom enhances lipophilicity and may improve binding affinity to biological targets.
- Trifluoromethyl Group : This group is known for increasing metabolic stability and enhancing biological activity against specific pathogens.
Table 2: Structure-Activity Relationships
| Structural Feature | Effect on Activity |
|---|---|
| Bromine Substitution | Increases lipophilicity and target affinity |
| Trifluoromethyl Group | Enhances metabolic stability |
| Sulfonamide Moiety | Critical for anticancer activity |
Case Studies
Several studies have highlighted the efficacy of related compounds in clinical and laboratory settings:
- Study on Anticancer Properties : A study demonstrated that a compound with a similar structure induced apoptosis in breast cancer cells via mitochondrial pathways, showing promise as a therapeutic agent .
- Antimicrobial Efficacy : Another study reported that a derivative exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 46.9 µg/mL to 93.7 µg/mL .
Scientific Research Applications
The compound exhibits notable biological activities, particularly as an Liver X Receptor (LXR) inverse agonist . LXRs are nuclear receptors that play critical roles in lipid metabolism and glucose homeostasis. By inhibiting LXR activity, this compound can potentially disrupt metabolic pathways associated with cancer proliferation.
- Cancer Cell Viability : Research indicates that the compound reduces viability in various cancer cell lines with IC50 values ranging from 15 to 104 nM, suggesting selective cytotoxicity against cancer cells without significantly affecting non-malignant cells.
- Warburg Effect Disruption : The compound suppresses glycolytic and lipogenic gene expression, leading to reduced glycolytic metabolites and lipid production in cancer cells.
Case Studies and Research Findings
Several studies have evaluated the efficacy of this compound in various contexts:
- Anticancer Activity : A study conducted by the National Cancer Institute demonstrated that the compound exhibited significant antitumor activity across multiple cancer cell lines, highlighting its potential as a therapeutic agent in oncology.
- Metabolic Regulation : Research has shown that the compound can influence metabolic pathways related to obesity and diabetes by modulating LXR activity, thus presenting opportunities for developing treatments for metabolic disorders.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for confirming the structural integrity of this compound, and how should conflicting NMR data be resolved?
- Methodology : Use a combination of -NMR, -NMR, and -NMR to resolve structural ambiguities. For instance, -NMR is critical for verifying trifluoromethyl group environments, as demonstrated in structurally related propanamide derivatives . If discrepancies arise (e.g., unexpected splitting patterns), compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) and validate via X-ray crystallography .
Q. How can researchers optimize the synthesis of this compound to improve yield while minimizing side reactions?
- Methodology :
- Step 1 : Screen coupling reagents (e.g., EDCI, HATU) to enhance sulfonamide bond formation efficiency, as seen in analogous sulfonyl-containing compounds .
- Step 2 : Monitor reaction progress via LC-MS to identify intermediates and byproducts. Adjust stoichiometry of 4-bromophenylsulfonyl chloride and trifluoromethylphenylamine precursors to reduce unreacted starting materials .
- Step 3 : Optimize solvent polarity (e.g., DMF vs. THF) and temperature (25–60°C) to balance reaction rate and selectivity .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions between experimental and computational data in the compound’s conformational analysis?
- Methodology :
- Approach 1 : Perform a torsional angle analysis using single-crystal X-ray diffraction data (e.g., C—C—N—C torsion angles in related propanamides) to validate molecular docking or MD simulations .
- Approach 2 : Use temperature-dependent NMR studies to probe dynamic conformational changes. For example, coalescence temperature analysis can clarify rotational barriers around the sulfonyl group .
Q. How can the compound’s solid-state properties (e.g., crystallinity, stability) be systematically characterized for formulation studies?
- Methodology :
- Technique 1 : Conduct DSC/TGA to assess thermal stability and identify polymorphic transitions. Reference crystal packing interactions (e.g., N—H⋯O hydrogen bonds in propanamide derivatives) to explain stability trends .
- Technique 2 : Use powder X-ray diffraction (PXRD) to correlate crystallinity with solubility profiles. Compare with analogous compounds containing bromophenyl or trifluoromethyl groups .
Q. What in silico methods are suitable for predicting the compound’s pharmacokinetic properties, and how can these be validated experimentally?
- Methodology :
- Step 1 : Employ QSAR models to predict logP and membrane permeability, leveraging structural features like the sulfonyl group’s hydrophilicity and the trifluoromethyl group’s lipophilicity .
- Step 2 : Validate predictions via in vitro assays (e.g., Caco-2 cell permeability studies) and compare with HPLC-derived logD7.4 values .
Methodological Considerations for Data Interpretation
Q. How should researchers address discrepancies in biological activity data across different assay platforms?
- Guidelines :
- Control : Normalize activity data using reference standards (e.g., bicalutamide for androgen receptor antagonism studies, given structural similarities to trifluoromethylphenyl propanamides) .
- Statistical Analysis : Apply ANOVA or mixed-effects models to account for inter-assay variability. Report IC values with confidence intervals from triplicate experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
